Cas no 6436-62-0 (1,2-oxazole-4-carboxylic acid)
1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- isoxazole-4-carboxylic acid
- 1,2-oxazole-4-carboxylic acid
- 4-Isoxazolecarboxylic acid
- Isooxazole-4-carboxylic acid
- AB27926
- AM804188
- AKOS000505619
- DTXSID30214577
- CS-W004867
- J-521610
- A834733
- EN300-66602
- TS-01565
- isoxazole-4-carboxylic acid, AldrichCPR
- LYPXTDXYEQEIIN-UHFFFAOYSA-N
- 6436-62-0
- BCP10174
- FT-0601175
- SCHEMBL264004
- 4-carboxy isoxazole
- Isoxazole-4-carboxylicacid
- MFCD06738806
- BB 0253478
- SY029017
- DB-007587
-
- MDL: MFCD06738806
- Inchi: 1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7)
- InChI Key: LYPXTDXYEQEIIN-UHFFFAOYSA-N
- SMILES: O1C=C(C(=O)O)C=N1
Computed Properties
- Exact Mass: 113.01100
- Monoisotopic Mass: 113.011292958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Boiling Point: 321.2°C at 760 mmHg
- PSA: 63.33000
- LogP: 0.37280
1,2-oxazole-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
1,2-oxazole-4-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0197-1g |
Isoxazole-4-carboxylic acid |
6436-62-0 | 97% | 1g |
636.03CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0197-5g |
Isoxazole-4-carboxylic acid |
6436-62-0 | 97% | 5g |
2120.11CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0197-25g |
Isoxazole-4-carboxylic acid |
6436-62-0 | 97% | 25g |
7462.77CNY | 2021-05-07 | |
| Fluorochem | 058859-1g |
Isoxazole-4-carboxylic acid |
6436-62-0 | 95% | 1g |
£54.00 | 2022-03-01 | |
| Fluorochem | 058859-5g |
Isoxazole-4-carboxylic acid |
6436-62-0 | 95% | 5g |
£172.00 | 2022-03-01 | |
| Ambeed | A169793-100mg |
Isoxazole-4-carboxylic acid |
6436-62-0 | 98% | 100mg |
$14.0 | 2025-04-18 | |
| Ambeed | A169793-250mg |
Isoxazole-4-carboxylic acid |
6436-62-0 | 98% | 250mg |
$19.0 | 2025-04-18 | |
| Ambeed | A169793-1g |
Isoxazole-4-carboxylic acid |
6436-62-0 | 98% | 1g |
$28.0 | 2025-04-18 | |
| Ambeed | A169793-5g |
Isoxazole-4-carboxylic acid |
6436-62-0 | 98% | 5g |
$125.0 | 2025-04-18 | |
| Ambeed | A169793-10g |
Isoxazole-4-carboxylic acid |
6436-62-0 | 98% | 10g |
$255.0 | 2023-05-19 |
1,2-oxazole-4-carboxylic acid Suppliers
1,2-oxazole-4-carboxylic acid Related Literature
-
1. 1113. Derivatives of 6-aminopenicillanic acid. Part VII. Further 3,5-disubstituted isoxazole-4-carboxylic acid derivativesF. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler J. Chem. Soc. 1963 5845
-
Somaraju Yugandar,Taiki Morita,Hiroyuki Nakamura Org. Biomol. Chem. 2020 18 8625
-
3. 1120. Derivatives of 6-aminopenicillanic acid. Part VIII. Further analogues of 3-O-chorophenyl-5-methyl-4-isoxazolylpenicillinJ. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1965 5976
-
4. Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptorsConnie K. Y. Lee,Christopher J. Easton,Mariana Gebara-Coghlan,Leo Radom,Anthony P. Scott,Gregory W. Simpson,Anthony C. Willis J. Chem. Soc. Perkin Trans. 2 2002 2031
-
5. 1112. Derivatives of 6-aminopenicillanic acid. Part VI. Penicillins from 3- and 5-phenylisoxazole-4-carboxylic acids and their alkyl and halogen derivativesF. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1963 5838
Additional information on 1,2-oxazole-4-carboxylic acid
1,2-Oxazole-4-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 6436-62-0, commonly referred to as 1,2-oxazole-4-carboxylic acid, is a heterocyclic organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a five-membered ring containing one oxygen atom and one nitrogen atom, along with a carboxylic acid group attached at the 4-position. The 1,2-oxazole ring system is known for its aromaticity and stability, making it a valuable component in the synthesis of various functional materials.
Recent studies have highlighted the potential of 1,2-oxazole-4-carboxylic acid in the development of advanced materials for energy storage applications. Researchers have explored its use as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are highly porous materials with applications in gas storage, catalysis, and sensing. The carboxylic acid group in this compound plays a crucial role in coordinating metal ions, enabling the formation of robust MOF structures with high surface area and tunable pore sizes.
In addition to its role in materials science, 1,2-oxazole-4-carboxylic acid has also been investigated for its potential in pharmaceutical applications. The compound's structure allows for easy functionalization, making it a versatile building block for drug design. Recent research has focused on its ability to act as a bioisostere for other heterocyclic compounds, potentially leading to the development of novel therapeutic agents with improved pharmacokinetic properties.
The synthesis of 1,2-oxazole-4-carboxylic acid typically involves multi-step reactions that leverage the reactivity of oxazole precursors. One common approach involves the cyclization of amino acids or related compounds under specific conditions to form the oxazole ring. The introduction of the carboxylic acid group is often achieved through oxidation or hydrolysis reactions, depending on the starting material and desired product.
From an environmental perspective, 1,2-oxazole-4-carboxylic acid has been studied for its biodegradability and eco-friendly properties. Researchers have found that under certain conditions, this compound can undergo microbial degradation, making it a more sustainable option compared to traditional organic compounds used in industrial applications.
Furthermore, recent advancements in computational chemistry have enabled detailed studies of the electronic properties of 1,2-oxazole-4-carboxylic acid. These studies have provided insights into its reactivity and stability under various conditions, paving the way for its use in next-generation electronic materials such as organic semiconductors and conductive polymers.
In conclusion, 1,2-Oxazole-4-Carboxylic Acid (CAS No. 6436-62-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in materials science, pharmaceuticals, and environmental chemistry. As research continues to uncover new properties and applications for this compound, it is poised to play an increasingly important role in advancing modern technology and sustainable practices.
6436-62-0 (1,2-oxazole-4-carboxylic acid) Related Products
- 17153-20-7(3-methyl-1,2-oxazole-4-carboxylic acid)
- 15166-81-1(Isoxazole-4-carboxylic Acid Methyl Ester)
- 65373-53-7(1,2-oxazole-4-carbaldehyde)
- 141679-59-6(4-Isoxazolecarboxylicacid, 1-methylethyl ester)
- 42831-50-5(5-methyl-1,2-oxazole-4-carboxylic acid)
- 102790-36-3(1,2-oxazol-4-ylmethanol)
- 80370-40-7(ethyl 1,2-oxazole-4-carboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)